molecular formula C8H13NO2 B6273690 rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid CAS No. 1212067-49-6

rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid

Cat. No.: B6273690
CAS No.: 1212067-49-6
M. Wt: 155.2
InChI Key:
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Description

rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid typically involves the Paal-Knorr pyrrole synthesis, which is a well-known method for constructing pyrrole rings. This method involves the condensation of 1,4-dicarbonyl compounds with primary amines under acidic or basic conditions . The reaction can be catalyzed by various agents, including iron(III) chloride, bismuth nitrate pentahydrate, and other Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale Paal-Knorr synthesis, utilizing efficient and cost-effective catalysts to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the output of the desired compound.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrrole derivatives .

Mechanism of Action

The mechanism of action of rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7(11)8-3-1-2-6(8)4-9-5-8/h6,9H,1-5H2,(H,10,11)/t6-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTVKCQDFDFKRG-XPUUQOCRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@]2(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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